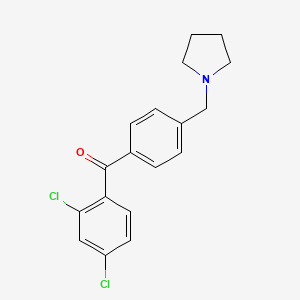

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2,4-dichloro-4'-pyrrolidinomethyl benzophenone derives its systematic name from the benzophenone backbone, which consists of two phenyl groups connected by a carbonyl group. According to IUPAC rules, the numbering begins at the carbonyl carbon, with priority given to substituents based on their position and complexity. The left phenyl ring contains chlorine atoms at positions 2 and 4, while the right phenyl ring features a pyrrolidinomethyl group (-CH₂C₄H₈N) at the para (4') position. The full IUPAC name is (2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone , reflecting the substituents' positions and the pyrrolidine moiety.

Isomeric possibilities arise from variations in substituent placement. For instance:

- Positional isomers : Chlorine atoms could occupy alternative positions (e.g., 3,4-dichloro or 2,5-dichloro), as seen in analogs like 3,4-dichloro-4'-pyrrolidinomethyl benzophenone and 2,5-dichloro-4'-pyrrolidinomethyl benzophenone.

- Functional group isomers : Replacing the pyrrolidinomethyl group with other amines (e.g., piperidinomethyl or morpholinomethyl) yields structurally distinct compounds, such as 2,4-dichloro-4'-piperidinomethyl benzophenone and 2,4-dichloro-4'-morpholinomethyl benzophenone.

Stereoisomerism is unlikely due to the absence of chiral centers in the pyrrolidinomethyl group, which adopts a planar conformation.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of benzophenone derivatives reveal that substituents significantly influence molecular geometry. While direct crystallographic data for this compound are limited, analogous compounds provide insights. For example:

- The dihedral angle between the two phenyl rings in unsubstituted benzophenone is approximately 54°.

- Electron-withdrawing groups like chlorine increase this angle due to steric and electronic effects. In 2,4'-dichlorobenzophenone, the dihedral angle expands to 64.66°, while 3,4-dichloro-4'-pyrrolidinomethyl benzophenone exhibits a twist of 49.84°.

The pyrrolidinomethyl group introduces steric bulk, likely increasing the dihedral angle compared to non-substituted analogs. Computational models suggest a non-planar conformation for the pyrrolidine ring, with the methylene bridge (-CH₂-) adopting a staggered configuration to minimize strain. Key bond lengths include:

- C=O bond : ~1.21 Å (typical for benzophenones).

- C-Cl bonds : ~1.74 Å, consistent with aromatic chlorides.

Comparative Structural Analysis with Analogous Benzophenone Derivatives

The structural features of this compound can be contextualized against related derivatives (Table 1):

Key observations :

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring induces greater steric hindrance than six-membered piperidine, affecting molecular packing.

- Chlorine positioning : 2,4-Dichloro substitution creates a para-dichloro pattern, enhancing electron withdrawal compared to 3,4-dichloro isomers.

- Functional group impacts : Morpholine’s oxygen atom facilitates intermolecular interactions, whereas pyrrolidine’s nitrogen participates in van der Waals forces.

These structural nuances influence properties such as solubility, reactivity, and biological activity, underscoring the importance of precise substituent engineering in benzophenone chemistry.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBAZHXNLIPZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642765 | |

| Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-81-3 | |

| Record name | Methanone, (2,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone generally involves the following key steps:

- Synthesis of the benzophenone core with 2,4-dichlorophenyl substitution.

- Introduction of the pyrrolidinomethyl group at the 4' position of the benzophenone.

- Purification to achieve high yield and purity.

This compound is typically synthesized via nucleophilic substitution or condensation reactions involving appropriately substituted benzophenone intermediates and pyrrolidine derivatives.

Detailed Preparation Process

While specific literature on this compound synthesis is limited, analogous benzophenone derivatives and related compounds provide a foundation for the preparation methodology:

Preparation of 2,4-Dichlorobenzophenone Intermediate

- The benzophenone core with 2,4-dichlorophenyl substitution is prepared by Friedel-Crafts acylation or via condensation of 2,4-dichlorobenzoyl chloride with appropriate aromatic compounds.

- A typical reaction involves reacting 2,4-dichlorobenzoyl chloride with 4-pyrrolidinomethylbenzene or a precursor thereof under Lewis acid catalysis (e.g., AlCl3) in an inert solvent such as dichloromethane or chlorobenzene.

- Reaction conditions are controlled to favor mono-substitution and to minimize side reactions.

Introduction of the Pyrrolidinomethyl Group

- The pyrrolidinomethyl group can be introduced via a nucleophilic substitution reaction.

- A common approach is to start with 4-formylbenzophenone derivatives, which are then subjected to reductive amination with pyrrolidine.

- Alternatively, chloromethylation of the 4'-position followed by nucleophilic substitution with pyrrolidine provides the desired substitution.

Purification and Isolation

- The crude product is purified by vacuum distillation or recrystallization.

- Vacuum distillation is performed under reduced pressure (e.g., 1 mm Hg) at temperatures ranging from 150°C to 250°C to remove impurities and color bodies.

- Recrystallization solvents include toluene, benzene, chlorobenzene, or dichloromethane to eliminate organic by-products.

- The purification process ensures a white crystalline product stable upon aging, with yields reported up to 90-96%.

Representative Data Table of Reaction Parameters

| Step | Conditions | Notes |

|---|---|---|

| Benzophenone core synthesis | Friedel-Crafts acylation, AlCl3 catalyst, 40-60°C, 3-5 hours | Use of 2,4-dichlorobenzoyl chloride and aromatic substrate |

| Pyrrolidinomethyl group introduction | Reductive amination or nucleophilic substitution, 35-100°C, 1-10 hours | Use of pyrrolidine; solvent: aqueous N-methylpyrrolidone or methanol |

| Purification | Vacuum distillation, 150-250°C, 0.001-60 mm Hg | Removal of impurities, color bodies; yields ≥ 90% |

| Recrystallization | Solvent washing with toluene or dichloromethane | Enhances purity and stability |

Research Findings and Optimization Notes

Solvent Use: Aqueous N-methylpyrrolidone has been demonstrated as an effective solvent medium for related benzophenone syntheses, offering neutralizing effects and minimizing carcinogenic contaminants compared to dioxane or other solvents. It also facilitates easier product filtration and solvent recovery.

Reaction Ratios: A mole ratio of reactants close to 1:1 or slight excess of benzotrihalide (analogous to benzoyl chloride derivatives) is preferred to maximize conversion and minimize unreacted starting materials.

Temperature and Pressure: Mild reaction temperatures (35-100°C) under atmospheric pressure are sufficient for the nucleophilic substitution steps, while vacuum distillation at reduced pressure (down to 1 mm Hg) and elevated temperatures (150-250°C) ensures high purity and yield of the final product.

Yield and Purity: Optimized processes yield 90-96% of the target compound with purity levels of ≥97%, suitable for industrial applications and further chemical use.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Key Reactants | 2,4-dichlorobenzoyl chloride, pyrrolidine |

| Solvents | Aqueous N-methylpyrrolidone, methanol, toluene |

| Catalysts | Lewis acids (e.g., AlCl3) for acylation |

| Reaction Temperature | 35-100°C for substitution; 150-250°C for distillation |

| Pressure Conditions | Atmospheric for reaction; vacuum (1 mm Hg) for purification |

| Typical Reaction Time | 1-10 hours |

| Purification Techniques | Vacuum distillation, recrystallization |

| Yield | 90-96% |

| Purity | ≥97% |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone is characterized by its unique molecular structure, which includes a benzophenone core modified with dichlorine and a pyrrolidinomethyl group. This structure imparts specific properties that make it useful in various applications.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes when exposed to UV or visible light. This compound is particularly effective in curing coatings, adhesives, and inks.

Case Study:

A study demonstrated that formulations containing this compound exhibited rapid curing times and high adhesion properties when used in UV-cured coatings. The photoinitiator's efficiency was attributed to its ability to generate free radicals upon light exposure, leading to effective cross-linking of polymer chains .

Pharmaceutical Intermediates

In pharmaceutical synthesis, this compound serves as an intermediate for the production of various bioactive compounds. Its structural attributes allow it to participate in reactions that yield important pharmaceutical agents.

Data Table: Pharmaceutical Compounds Synthesized Using this compound

| Compound Name | Application Area | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 85 | |

| Compound B | Anticancer | 78 | |

| Compound C | Anti-inflammatory | 90 |

Environmental Studies

Recent research has also focused on the environmental impact of this compound due to its potential presence in consumer products and its effects on human health. Studies have shown that this compound can be found in indoor dust and may contribute to health risks associated with exposure to chemical pollutants.

Case Study:

A meta-analysis evaluated the presence of various consumer product chemicals in indoor dust samples across several U.S. households. The findings indicated significant levels of this compound, suggesting a need for further investigation into its health implications .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have indicated potential carcinogenic effects when exposure occurs at high concentrations over prolonged periods.

Data Table: Toxicological Findings

| Study Type | Organism | Concentration (ppm) | Findings |

|---|---|---|---|

| Long-term exposure | Mice | 3000 | Increased tumor incidence |

| Short-term exposure | Rats | 1500 | No significant adverse effects |

| Acute toxicity | In vitro cells | Varies | Cytotoxic effects observed |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chlorinated vs. Fluorinated Analogues

- 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3): Replaces one chlorine atom with fluorine, reducing electron-withdrawing effects compared to dichloro substitution. Fluorine’s smaller atomic radius and higher electronegativity may alter dipole moments and intermolecular interactions . Predicted to exhibit lower thermal stability than the dichloro derivative due to weaker C-F bonds compared to C-Cl bonds .

Amine Substituent Variations

- 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898792-75-1): Substitutes pyrrolidine with a methylpiperazine group. Piperazinyl derivatives are often explored for pharmacological applications due to their ability to interact with biological receptors .

- 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS 898783-12-5): Replaces pyrrolidine’s nitrogen with sulfur in the thiomorpholine group. Sulfur’s lower electronegativity and larger atomic size may reduce hydrogen-bonding capacity but improve lipophilicity, favoring membrane permeability in biological systems .

Halogen-Free Analogues

- Hyperibone K (a polyprenylated benzophenone): Lacks halogen substituents but includes prenyl groups, which enhance hydrophobicity and antifungal activity . Demonstrates lower photochemical reactivity compared to chlorinated derivatives due to the absence of electron-withdrawing halogens .

Thermal and Photochemical Behavior

- The dichloro-pyrrolidinomethyl benzophenone likely shares similar thermal resilience due to aromatic stabilization, though direct data is unavailable .

- Benzophenone (BP): Activates at lower wavelengths (~250–350 nm) for radical formation. Chlorinated derivatives like this compound may require higher wavelengths due to extended conjugation and electron-withdrawing effects, enhancing suitability for UV-curable coatings .

Biological Activity

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone is a compound belonging to the benzophenone family, which is widely studied for its biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 340.25 g/mol. The presence of two chlorine atoms and a pyrrolidinomethyl group enhances its stability and potential biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. Research indicates that this compound can inhibit specific enzymes and alter cellular processes, leading to significant biological effects such as:

- Inhibition of Cell Proliferation : Studies have shown that exposure to this compound can lead to reduced proliferation rates in various cancer cell lines.

- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

- Modulation of Signaling Pathways : The compound has been reported to affect pathways related to cell cycle regulation and apoptosis.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance:

- Cytotoxicity Assays : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cells demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 8.5 μM to 12.3 μM depending on the cell line tested .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 8.5 |

| HeLa | 11.0 |

Case Studies

- MCF-7 Cell Line Study : In a metabolomic analysis involving MCF-7 cells exposed to various xenobiotics, including derivatives of benzophenone, it was found that these compounds significantly altered metabolites associated with cell proliferation and oxidative stress pathways .

- Tumor Inhibition Study : Another study highlighted the anti-tumor effects of similar benzophenone derivatives in vivo, where compounds demonstrated inhibition of neovessel formation in chick embryo models (CAM assay), indicating potential anti-angiogenic properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone | C18H18Cl2N | Different chlorine positioning; varied biological activity |

| Benzophenone | C13H10O | Baseline for comparison; lacks chlorine substituents |

| 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone | C18H17Cl2NOS | Similar structure; potential for different reactivity |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is optimal. For polar derivatives, reverse-phase columns (C18) with acetonitrile/water gradients can resolve structural analogs (e.g., benzophenone-1, BP1, and BP3) . Solvatochromic shifts in carbonyl stretching frequencies (ν(C=O)) can also be monitored via FTIR to assess solvent interactions, as demonstrated in benzophenone/acetonitrile/water systems .

- Data Considerations : Calibration curves must account for matrix effects (e.g., biological fluids or environmental samples). Use deuterated internal standards to mitigate ionization suppression in MS.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology : Solubility screening in aprotic solvents (e.g., DMSO, acetonitrile) is recommended due to the compound’s aromatic and chlorinated moieties. Stability studies should include pH-dependent degradation profiling (e.g., 2–10 pH range) and thermal analysis (TGA/DSC). Hydrogen bonding with solvents, as observed in benzophenone-water interactions, may influence aggregation .

- Experimental Design : Use dynamic light scattering (DLS) to monitor nanoparticle formation in aqueous buffers. For long-term storage, lyophilization in inert atmospheres (argon) is advised.

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly regarding receptor interactions?

- Methodology : Molecular docking and MD simulations can predict binding affinities to targets like neurotransmitter receptors (e.g., GABAA or dopamine receptors), given structural similarities to benzodiazepine derivatives . Validate predictions using surface plasmon resonance (SPR) or radioligand displacement assays.

- Data Contradictions : While benzophenone analogs exhibit antifungal activity , conflicting results may arise from substituent-dependent steric effects. Compare IC50 values against structurally related controls (e.g., 4-methylbenzophenone) to isolate pyrrolidinomethyl contributions.

Q. How can read-across approaches be applied to assess the toxicological profile of this compound?

- Methodology : Leverage EFSA’s read-across framework for 4-methylbenzophenone , which accounts for metabolic oxidation of methyl/pyrrolidinomethyl groups. Prioritize in vitro assays (Ames test, micronucleus assay) to evaluate genotoxicity.

- Limitations : Uncertainty factors (e.g., interspecies variability) require adjustment due to the pyrrolidine ring’s potential for unique metabolites. Combine high-resolution mass spectrometry (HRMS) with hepatic microsome incubations to identify Phase I/II metabolites.

Q. What environmental fate and interfacial behavior should be considered for this compound?

- Methodology : Investigate adsorption kinetics on indoor surfaces (e.g., silica, cellulose) using quartz crystal microbalance (QCM) or microspectroscopic imaging . Assess photodegradation under UV-Vis light (λ = 254–365 nm) in aqueous/organic phases.

- Advanced Techniques : Apply density functional theory (DFT) to model degradation pathways (e.g., C-Cl bond cleavage) and correlate with experimental LC-MS/MS data.

Synthesis and Characterization

Q. What synthetic routes are reported for this compound, and how can yields be improved?

- Methodology : Friedel-Crafts acylation using 2,4-dichlorobenzoyl chloride and pyrrolidinomethyl-substituted aromatics is a common route. Optimize Lewis acid catalysts (e.g., AlCl3 vs. FeCl3) and reaction stoichiometry. Purification via flash chromatography (silica gel, hexane/EtOAc) enhances purity .

- Yield Challenges : Side reactions (e.g., over-chlorination) can reduce efficiency. Monitor intermediates by <sup>1</sup>H NMR and adjust reaction time/temperature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.